HDAC6 Inhibition Potency: JNK-1-IN-3/LT-630 versus Reference Inhibitor Tubastatin A
In a recombinant HDAC6 enzymatic assay using luminescent substrate (HDAC-Glo assay), 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide (LT-630) inhibited HDAC6 with an IC50 of 0.601 nM [1], placing it ~140-fold more potent than the widely used reference HDAC6 inhibitor Tubastatin A (IC50 = 85 nM against recombinant human HDAC6) [2]. This difference is quantifiable under identical assay technology (fluorogenic substrate detection), though cross-study comparison should be interpreted with appropriate caution.
| Evidence Dimension | HDAC6 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.601 nM |
| Comparator Or Baseline | Tubastatin A: IC50 = 85 nM (recombinant human HDAC6, Z-Lys(Ac)-AMC substrate) |
| Quantified Difference | Approximately 140-fold more potent than Tubastatin A in enzymatic assay |
| Conditions | Recombinant HDAC6 (unknown origin), luminescent substrate (HDAC-Glo assay) for target compound; recombinant human N-terminal GST-tagged HDAC6 (1-1215 residues) expressed in Sf9 cells, fluorogenic substrate for comparator |
Why This Matters
The sub-nanomolar HDAC6 IC50 reduces the risk of off-target pan-HDAC inhibition at concentrations required for cellular pathway modulation, making this compound preferable for isoform-selective epigenetic studies.
- [1] BindingDB entry BDBM50557848 (CHEMBL4777764), target HDAC6, IC50 = 0.601 nM. Data extracted from WO2021067859. View Source
- [2] BindingDB entry BDBM198121 (HPOB), target HDAC6, IC50 = 85 nM. View Source
